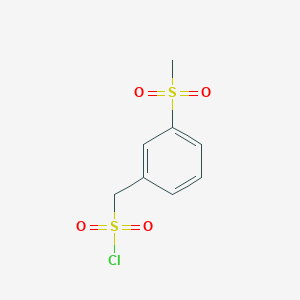

(3-Methanesulfonylphenyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

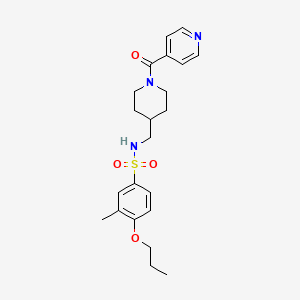

(3-Methanesulfonylphenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C8H9ClO4S2 and its molecular weight is 268.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Applications

Pyrrolidine Derivatives Synthesis : The compound has been implicated in reactions leading to 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via cyclisation reactions, highlighting its utility in synthesizing complex nitrogen-containing cycles with potential applications in medicinal chemistry and drug design (Craig, Rowlands, & Jones, 2000).

Electrochemical Applications : Research on sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid reveals its potential in high-voltage battery applications, demonstrating the role of methanesulfonyl chloride derivatives in enhancing electrochemical properties of materials (Su, Winnick, & Kohl, 2001).

Cross-Coupling Reactions : A study on mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles using methanesulfonyl chloride indicates its importance in avoiding genotoxic impurities in pharmaceutical synthesis, showcasing its application in synthesizing safer drug molecules (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Material Science and Chemistry

Methanesulfonic Acid Production : The direct conversion of methane to methanesulfonic acid through a process involving methanesulfonyl chloride derivatives marks a significant advancement in industrial chemistry, offering a more efficient route to producing methanesulfonic acid, a chemical with wide-ranging applications, from methane (Díaz-Urrutia & Ott, 2019).

High-Voltage Batteries : The introduction of (Trimethylsilyl)methanesulfonate as an additive in lithium-rich layered oxide batteries demonstrates the potential of methanesulfonyl chloride derivatives in improving the electrochemical performance and interfacial stability of high-voltage batteries (Lim, Cho, Kim, & Yim, 2016).

Advanced Chemical Transformations

- Oxidation and Radical Reactions : Studies on the one-electron reduction of methanesulfonyl chloride and its role in cis-trans isomerization of mono-unsaturated fatty acids highlight the complex chemical behavior of methanesulfonyl chloride derivatives under various conditions, offering insights into radical-mediated chemical transformations (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

Propiedades

IUPAC Name |

(3-methylsulfonylphenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c1-14(10,11)8-4-2-3-7(5-8)6-15(9,12)13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEWUACDBMFYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)

![3-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B2525832.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2525836.png)

![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)

![2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2525843.png)

![N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525844.png)